N-(3-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(3-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a thiophen-2-ylmethyl substituent and a 3-fluorophenylacetamide side chain. This structure combines aromatic, electron-withdrawing (fluorine), and sulfur-containing moieties, which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O3S2/c24-14-5-3-6-15(11-14)25-19(28)13-32-23-26-20-17-8-1-2-9-18(17)30-21(20)22(29)27(23)12-16-7-4-10-31-16/h1-11H,12-13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCBMYDXBRMGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)F)CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound identified by its CAS number 900002-40-6. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and immunomodulation. This article aims to explore the biological activity of this compound, supported by data tables, research findings, and case studies.
The molecular formula of this compound is , with a molecular weight of 465.5 g/mol. The structure includes a fluorinated phenyl group and a benzofuro-pyrimidine moiety that may contribute to its biological properties .
Research indicates that this compound acts as an indoleamine 2,3-dioxygenase (IDO) inhibitor. IDO is an enzyme involved in the metabolism of tryptophan, which plays a crucial role in immune response modulation. By inhibiting IDO activity, this compound may enhance anti-tumor immunity and counteract tumor-induced immunosuppression .
Anticancer Properties
Several studies have highlighted the anticancer potential of IDO inhibitors. For instance:
- In vitro studies : Compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines.
Immunomodulatory Effects
The compound's ability to modulate immune responses has been documented:
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 3-fluorophenyl group likely increases lipophilicity and metabolic stability relative to non-fluorinated analogs (e.g., 3-methoxyphenyl in ). The thiophen-2-ylmethyl group introduces sulfur-based polarity, which may influence solubility and redox properties .
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : Fluorine and thiophen-2-ylmethyl groups may enhance blood-brain barrier penetration compared to sulfamoylphenyl derivatives .
- Toxicity : Chloro- and fluorophenyl substituents (e.g., in ) are associated with increased toxicity risks, necessitating further safety studies for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
